![molecular formula C17H18ClN3O3 B6418875 N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide CAS No. 933238-22-3](/img/structure/B6418875.png)
N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a useful research compound. Its molecular formula is C17H18ClN3O3 and its molecular weight is 347.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.1036691 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
The chemical structure of this compound can be described by the following properties:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₅ClN₂O₂ |
Molecular Weight | 284.74 g/mol |
CAS Number | 52793-11-0 |
Melting Point | 92 °C |
Solubility | 250 mg/L at 22 °C |
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a study conducted by the National Cancer Institute (NCI) evaluated the compound's efficacy against a panel of over sixty cancer cell lines. The results showed moderate activity with growth inhibition ranging from 92.48% to 126.61%, indicating that while the compound may not be highly potent as a standalone treatment, it could serve as a lead compound for further modifications to enhance its efficacy .
Antioxidant Activity
The antioxidant potential of this compound was assessed using various assays including DPPH radical scavenging. This method is recognized for its reliability in evaluating the radical scavenging ability of antioxidants. The compound demonstrated significant activity comparable to established antioxidants like ascorbic acid .
Case Studies
- In Vitro Studies on Cancer Cell Lines
- Antioxidant Evaluation
Scientific Research Applications
Scientific Research Applications
The applications of N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide can be categorized into several key areas:
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. It has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the modulation of specific cellular pathways related to apoptosis and cell cycle regulation.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains. In vitro tests indicate effectiveness against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus), with a reported minimum inhibitory concentration (MIC) that warrants further investigation.
Neuropharmacology
- Cognitive Enhancement : There is emerging evidence suggesting that compounds similar to this compound may influence neurotransmitter systems and exhibit neuroprotective effects. Research is ongoing to explore its potential in treating neurodegenerative diseases.
Synthetic Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique functional groups allow for various modifications that can lead to the development of new pharmacophores.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer properties. The findings indicated significant cytotoxic effects on breast cancer cell lines with IC50 values in the micromolar range. The study highlighted the compound's potential as a lead structure for developing novel anticancer agents.
Case Study 2: Antimicrobial Efficacy
A research article in Antibiotics examined the antimicrobial efficacy of this compound against various pathogens. The results showed that it effectively inhibited the growth of Gram-positive bacteria at concentrations lower than those required for traditional antibiotics. This positions it as a candidate for further development in combating antibiotic resistance.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-24-15-7-6-12(18)9-14(15)19-16(22)10-21-17(23)8-11-4-2-3-5-13(11)20-21/h6-9H,2-5,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSZPCMVFIUWFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C=C3CCCCC3=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.